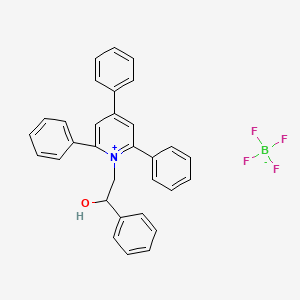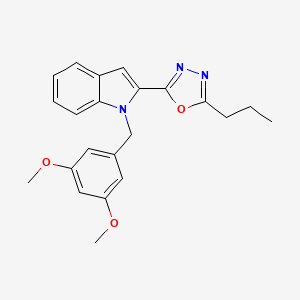
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is a complex organic compound that features a unique structure combining an indole core with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 3,5-dimethoxybenzyl Group: This step involves the alkylation of the indole nitrogen with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents like hydrazine and carbon disulfide, followed by oxidation to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: Used in studies exploring its effects on cell cycle regulation and apoptosis.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Explored for its electronic properties and potential use in organic electronics.
作用機序
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole involves its interaction with cellular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis . This mechanism is similar to that of other antimitotic agents used in cancer therapy.
類似化合物との比較
Similar Compounds
Combretastatin A-4: Another compound that binds to the colchicine site on tubulin and inhibits its polymerization.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.
Vincristine: A vinca alkaloid that inhibits microtubule formation.
Uniqueness
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is unique due to its combined indole and oxadiazole structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization through a mechanism similar to colchicine, yet with potentially different pharmacokinetics and toxicity profiles, makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-7-21-23-24-22(28-21)20-12-16-8-5-6-9-19(16)25(20)14-15-10-17(26-2)13-18(11-15)27-3/h5-6,8-13H,4,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZJHDZAHAZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2441975.png)
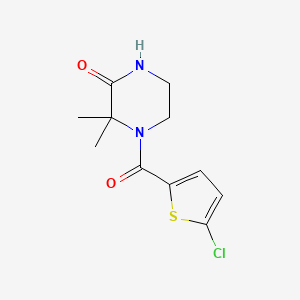
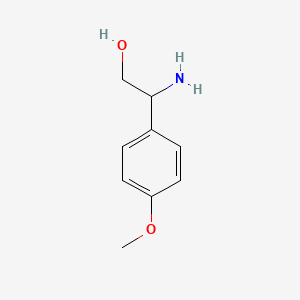
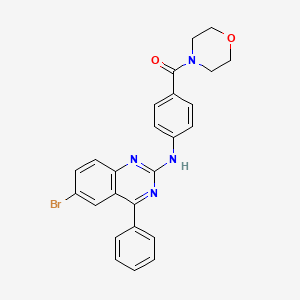
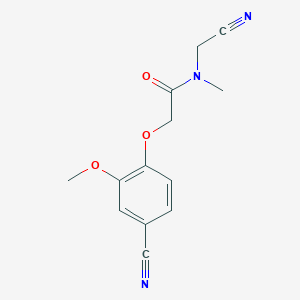
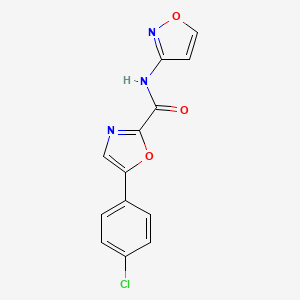
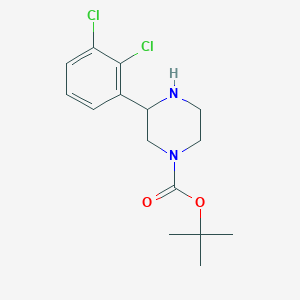
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
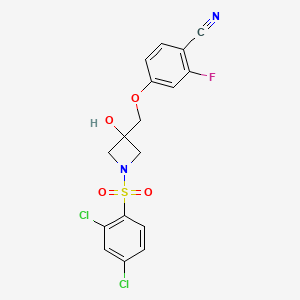
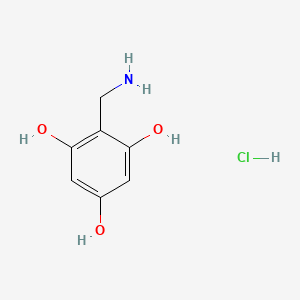
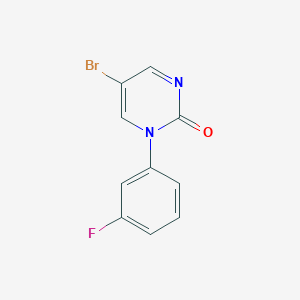
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)
